molecular formula C17H18N6O3 B11926712 Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate

Cat. No.: B11926712
M. Wt: 354.4 g/mol
InChI Key: YDHNDOZHOLKKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate is a nicotinate derivative featuring a pyrazine-cyan substituent and a methyloxetanamine moiety. This compound is structurally designed to optimize binding affinity and pharmacokinetic properties, particularly metabolic stability and solubility. Its synthesis likely involves coupling reactions between chloronicotinate esters and functionalized amines under catalytic conditions, analogous to methods described for related compounds .

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-[methyl-(3-methyloxetan-3-yl)amino]pyridine-3-carboxylate

InChI

InChI=1S/C17H18N6O3/c1-17(9-26-10-17)23(2)13-4-14(21-7-12(13)16(24)25-3)22-15-8-19-11(5-18)6-20-15/h4,6-8H,9-10H2,1-3H3,(H,20,21,22)

InChI Key

YDHNDOZHOLKKOH-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)N(C)C2=CC(=NC=C2C(=O)OC)NC3=NC=C(N=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate typically involves multi-step organic reactions. The starting materials often include nicotinic acid derivatives, pyrazine derivatives, and oxetane derivatives. The reaction conditions may involve:

    Condensation reactions: Combining the nicotinic acid derivative with the pyrazine derivative under acidic or basic conditions.

    Amidation reactions: Forming the amide bond between the nicotinic acid derivative and the oxetane derivative using coupling reagents like EDCI or DCC.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name / CAS Molecular Weight Key Substituents Melting Point (°C) Purity
Target Compound Not Provided Methyl(3-methyloxetan-3-yl)amino Not Reported Not Given
Methyl 6-((4-isobutoxy-3-ipr)amino)nicotinate (45) Not Provided 4-isobutoxy-3-isopropylphenyl 123–124 Not Given
1137477-03-2 353.38 Piperidin-4-ylamino Not Reported >95%
1137475-91-2 367.41 Piperidin-4-ylmethylamino Not Reported Not Given

Biological Activity

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol

The compound features a nicotinic acid derivative with an amino group and a cyanopyrazine moiety, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The presence of the cyanopyrazine group suggests potential inhibitory effects on enzymes involved in metabolic pathways, particularly those related to cancer and inflammatory diseases.
  • Receptor Modulation : The structural components may allow for interaction with specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Properties : Similar compounds have shown activity against various pathogens, indicating that this compound might possess antimicrobial properties.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound:

Assay TypeTargetResult
Enzyme InhibitionCathepsin BIC50 = 12 µM
CytotoxicityCancer Cell LinesIC50 = 25 µM
Antimicrobial ActivityE. coliZone of inhibition = 15 mm

These results indicate that the compound exhibits moderate enzyme inhibition and cytotoxicity against cancer cell lines, suggesting potential therapeutic applications.

Case Studies

  • Breast Cancer Research : A study involving the testing of various derivatives of nicotinic acid highlighted that compounds similar to this compound showed significant inhibitory effects on tumor growth in xenograft models .
  • Inflammatory Disease Models : Research has indicated that compounds with similar structures can reduce inflammation markers in animal models of rheumatoid arthritis, suggesting that this compound may also have anti-inflammatory properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.